Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH

Ion channel modeling Cation-peptide complexes Conformational analysis

Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH (CAS 29804-52-2, molecular formula C₂₅H₃₈N₄O₇, molecular weight 506.6 g/mol) is an N-terminally Boc-protected tetrapeptide composed of four racemic (DL) proline residues. This compound belongs to the oligoproline class of peptidomimetics and foldamer building blocks, characterized by its stereochemically heterogeneous backbone that confers conformational properties distinct from both enantiopure L-tetraproline and alternating D,L-tetraproline analogs [3.0.CO;2-Q" target="_blank">1].

Molecular Formula C25H38N4O7
Molecular Weight 506.6 g/mol
Cat. No. B12114539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH
Molecular FormulaC25H38N4O7
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O
InChIInChI=1S/C25H38N4O7/c1-25(2,3)36-24(35)29-15-6-10-18(29)22(32)27-13-4-8-16(27)20(30)26-12-5-9-17(26)21(31)28-14-7-11-19(28)23(33)34/h16-19H,4-15H2,1-3H3,(H,33,34)
InChIKeyRSIYRONDCOJJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH: Scientific and Procurement Overview of the Racemic Tetraproline Building Block


Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH (CAS 29804-52-2, molecular formula C₂₅H₃₈N₄O₇, molecular weight 506.6 g/mol) is an N-terminally Boc-protected tetrapeptide composed of four racemic (DL) proline residues . This compound belongs to the oligoproline class of peptidomimetics and foldamer building blocks, characterized by its stereochemically heterogeneous backbone that confers conformational properties distinct from both enantiopure L-tetraproline and alternating D,L-tetraproline analogs [1]. As a protected peptide intermediate, it serves as a versatile precursor for the synthesis of longer proline-rich peptides and as a model system for investigating racemic proline oligomer folding behavior in both solution and solid-state environments [2].

Why Generic Substitution Fails for Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH: Stereochemical Complexity Determines Functional Differentiation


Simple substitution of Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH with other protected tetraproline analogs is scientifically unsound due to profound differences in conformational behavior, ion-binding capacity, and downstream functional properties dictated by stereochemical sequence. X-ray crystallography and CD spectroscopy studies demonstrate that tetraproline derivatives with different configurational sequences—such as Boc(D-Pro-L-Pro-L-Pro-D-Pro)OBg versus Boc(L-Pro)₄OBg—exhibit markedly divergent conformational versatilities in solution and different propensities to form complexes with Ca²⁺ ions [1]. These differences arise from distinct abilities to form ion-complexing cavities and adopt specific backbone conformations [2]. Furthermore, the DL-racemic nature of the target compound introduces additional stereochemical complexity: crystal structures of heterochiral Pro-Pro sequences reveal multiple conformational states accessible only to racemic or alternating-configuration proline oligomers, states that are not populated in homochiral L-tetraproline counterparts [3]. Consequently, experimental outcomes in peptide folding studies, ion channel modeling, and chiral recognition experiments cannot be reliably extrapolated from enantiopure analogs to the racemic DL-tetraproline scaffold.

Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH: Quantitative Differentiation Evidence for Scientific Selection


Differential Ca²⁺ Ion Complexation Propensity of Tetraproline Configurational Isomers

Comparative CD and NMR spectroscopy of tetraproline derivatives reveals that Boc(D-Pro-L-Pro-L-Pro-D-Pro)OBg and Boc(L-Pro)₄OBg exhibit very different propensities to form complexes with Ca²⁺ ions [1]. While precise binding constants were not numerically reported in the abstracted data, the study explicitly establishes that configurational sequence determines cation-binding behavior, with the alternating D,L-sequence derivative showing distinct ion-complexing cavity formation relative to the homochiral L-tetraproline analog [2]. The target compound Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH, bearing four racemic (DL) proline residues, represents a stereochemically distinct category whose Ca²⁺ interaction profile is predicted to differ from both the alternating D,L and homochiral L sequences based on class-level inference [3].

Ion channel modeling Cation-peptide complexes Conformational analysis

Mass Spectrometric Differentiation of Boc-Pro-Pro Diastereomers via CID Fragmentation Ratios

Collision-induced dissociation (CID) of sodium adduct ions [M+Na]⁺ in electrospray ionization mass spectrometry enables unambiguous differentiation of Boc-L-Pro-L-Pro-OEt from Boc-D-Pro-L-Pro-OEt [1]. The CID mass spectra show characteristic fragmentation patterns that distinguish the L,L-diastereomer from the D,L-diastereomer [2]. While this evidence derives from dipeptide ethyl ester analogs rather than the tetrapeptide free acid, it establishes the principle that Boc-protected proline oligomers with different stereochemical configurations produce analytically resolvable fragmentation signatures [3]. For the tetraproline scaffold Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH, this implies that stereochemical complexity (the DL-racemic nature) will generate a fragmentation fingerprint distinct from that of Boc-(L-Pro)₄-OH, providing a quality control and identity verification advantage [4].

Chiral recognition Mass spectrometry Analytical method validation

Differential Enzymatic Hydrolysis Rates of Boc-D-Pro vs Boc-L-Pro Containing Peptides by Lysosomal Hydrolases

Studies examining lysosomal hydrolase susceptibility of model peptides demonstrate that hydrolysis of Boc-D-Pro-L-Ala proceeds considerably more slowly than that of Boc-L-Pro-L-Ala [1]. The D-isomer-containing peptide shows reduced enzymatic cleavage rates relative to its L-isomer counterpart [2]. This stereochemistry-dependent stability profile has direct implications for the tetraproline scaffold: Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH, containing a mixture of D- and L-proline residues, is expected to exhibit intermediate metabolic stability characteristics compared to the all-L-tetraproline analog [3].

Prodrug design Lysosomal stability Metabolic susceptibility

Conformational Diversity in Heterochiral Pro-Pro Sequences: Multiple Accessible States in Solid State

Crystal structure determination of seven tripeptides in enantiomeric and racemic forms reveals that heterochiral Pro-Pro sequences access multiple conformational states in the solid state [1]. These states are not accessible to homochiral Pro-Pro sequences, demonstrating that the introduction of mixed stereochemistry (D and L residues) expands the conformational landscape available to proline oligomers [2]. For Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH, which contains four proline residues each of unspecified D/L configuration (racemic DL mixture), the conformational space accessible in both solution and solid state is broader than that of Boc-(L-Pro)₄-OH [3].

Foldamer design Crystal engineering Conformational analysis

Optimal Research and Industrial Applications for Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH


Model Substrate for Ion Channel Mimetic Studies Requiring Stereochemically Defined Cavity Formation

As established by De Santis et al., tetraproline derivatives with different configurational sequences exhibit divergent propensities to form complexes with Ca²⁺ ions due to distinct ion-complexing cavity geometries [1]. Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH serves as a model tetramer for investigating poly(D,L-proline)-based synthetic ion channels across lipid bilayer membranes, where the racemic backbone enables study of stereochemistry-dependent cation conductance mechanisms [2].

Analytical Reference Standard for Chiral Discrimination Method Development

Based on evidence that Boc-protected proline diastereomers produce distinguishable CID mass spectra of sodium adduct ions [1], Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH functions as a complex stereochemical standard for developing and validating MS/MS methods for chiral recognition of proline-rich peptides. The compound's racemic nature provides a challenging test case for optimization of collision energy parameters and ion mobility separation conditions [2].

Intermediate-Metabolic-Stability Building Block for Lysosomotropic Prodrug Design

The differential enzymatic hydrolysis rates of D-Pro versus L-Pro containing peptides by lysosomal hydrolases [1] indicate that Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH offers a tunable stability profile. When incorporated into prodrug constructs, the racemic tetraproline linker provides proteolytic resistance intermediate between all-D and all-L tetraproline, enabling fine-tuning of lysosomal release kinetics [2].

Conformationally Diverse Scaffold for Foldamer Library Synthesis

Crystal structure evidence showing that heterochiral Pro-Pro sequences access multiple conformational states inaccessible to homochiral counterparts [1] positions Boc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH as a valuable monomer for constructing foldamer libraries with expanded conformational diversity. The racemic DL scaffold introduces stereochemical complexity that enriches the accessible structural landscape relative to enantiopure tetraproline building blocks [2].

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